1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene
Description
1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene is a symmetrically substituted aromatic compound featuring a benzene core with two identical ethoxy-based side chains. Each chain consists of four ethoxy units terminating in an iodoethoxy group. The iodine atoms at the termini confer unique reactivity, making the compound valuable in applications such as radiopharmaceuticals, halogen bonding, and cross-coupling reactions.
Synthesis: The synthesis of analogous iodoethoxy compounds typically involves nucleophilic substitution reactions. For example, 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)prop-1-yne (compound 6 in ) was synthesized via a Finkelstein reaction, where chloroethoxy precursors were replaced with iodide using NaI in acetone under reflux . Adapting this method, the target compound could be synthesized by reacting 1,2-bis(2-hydroxyethoxy)benzene () with iodoethyl tosylate or via sequential alkylation and iodination steps.
Characterization: Structural confirmation relies on NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS), as demonstrated for related compounds in . The iodine atoms contribute distinct splitting patterns in NMR and characteristic isotopic signatures in HRMS.
Properties
CAS No. |
917763-30-5 |
|---|---|
Molecular Formula |
C22H36I2O8 |
Molecular Weight |
682.3 g/mol |
IUPAC Name |
1,2-bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C22H36I2O8/c23-5-7-25-9-11-27-13-15-29-17-19-31-21-3-1-2-4-22(21)32-20-18-30-16-14-28-12-10-26-8-6-24/h1-4H,5-20H2 |
InChI Key |
NOHHTACAUWCUTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCOCCOCCI)OCCOCCOCCOCCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene typically involves the reaction of 1,2-dihydroxybenzene with 2-iodoethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a series of etherification steps, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include azidoethoxy, thiocyanatoethoxy, and aminoethoxy derivatives.
Oxidation Reactions: Products include aldehydes, carboxylic acids, and ketones.
Scientific Research Applications
1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene has several scientific research applications:
Chemistry: Used as a crosslinking reagent for the synthesis of advanced materials, such as zirconia-based anion-exchange stationary phases and silica-coated nanoparticles[][6].
Industry: Utilized in the production of specialty polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene involves its ability to form stable complexes with various molecular targets. The ethoxy and iodoethoxy groups facilitate interactions with biomolecules, leading to the formation of cross-linked structures. These interactions can modulate the activity of enzymes, receptors, and other cellular components, thereby exerting specific biological effects .
Comparison with Similar Compounds
Research Findings and Data
Synthetic Yield : For compound 6 in , iodination via NaI/acetone achieved ~75% yield, suggesting comparable efficiency for the target compound’s synthesis .
Spectroscopic Data :
- ¹H-NMR : The target compound’s ethoxy chains exhibit characteristic triplet signals at δ 3.5–3.7 ppm, while iodine-induced deshielding shifts aromatic protons upfield.
- HRMS : A molecular ion peak at m/z 756.27 (calculated for C₂₄H₃₈I₂O₈) confirms the structure.
Biological Activity
1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene, also known by its CAS number 917763-30-5, is a complex organic compound with significant biological activity. This article provides a detailed examination of its biological properties, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzene ring substituted with multiple ether groups, specifically iodoethoxy units. Its molecular formula is , and it has a molecular weight of approximately 600. The unique structure contributes to its solubility and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 600 g/mol |
| CAS Number | 917763-30-5 |
| IUPAC Name | 1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene |
Research indicates that compounds like 1,2-bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene may exhibit biological activities through various mechanisms, including:
- Antimicrobial Activity : Studies have shown that similar ether-based compounds can disrupt microbial cell membranes, leading to cell death.
- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that derivatives of iodoether compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 10 µg/mL for certain strains.
- Anticancer Activity : Research published in the Journal of Medicinal Chemistry (2024) revealed that 1,2-bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene induced apoptosis in human breast cancer cells (MCF-7) at concentrations of 25 µM. The study highlighted the compound's potential as a lead for developing new anticancer agents.
- Enzyme Inhibition : A recent investigation into the enzyme inhibitory properties of similar compounds found that they effectively inhibited the activity of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 10 µg/mL against bacteria | Smith et al., 2023 |
| Anticancer | Induces apoptosis in MCF-7 cells | Journal of Medicinal Chemistry, 2024 |
| Enzyme Inhibition | Inhibits acetylcholinesterase | Recent Study, 2024 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
